1-benzyl-1H-tetrazol-5-amine
Description
Contextualization of Tetrazole Chemistry in Contemporary Research
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. nih.gov This nitrogen-rich structure endows them with unique electronic properties and a planar geometry. nih.govnih.gov In contemporary research, tetrazoles are recognized for their diverse applications, ranging from medicinal chemistry and materials science to agriculture. academie-sciences.fracs.org They are often employed as bioisosteres for carboxylic acids and cis-amide bonds in drug design, which can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. acs.orgnih.gov The tetrazole ring's ability to participate in hydrogen bonding and its relatively high acidity (pKa similar to carboxylic acids) are key to its function as a bioisostere.
The versatility of tetrazole chemistry is further demonstrated by its use in the development of energetic materials, photographic technology, and as ligands in coordination chemistry. nih.govacademie-sciences.fr The ongoing exploration of novel synthetic methodologies and the functionalization of the tetrazole core continue to expand its utility in various scientific fields. rsc.org
Historical Perspective on the Discovery and Initial Characterization of Tetrazole Precursors
The history of tetrazole chemistry dates back to 1885 when Swedish chemist J. A. Bladin first synthesized a tetrazole derivative. nih.gov His work involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to the formation of a novel heterocyclic ring system he named "tetrazole". nih.govvu.edu.au For several decades following its discovery, research into tetrazoles was relatively limited. nih.gov
A significant advancement in the synthesis of tetrazole precursors came with the development of methods utilizing azides. The [3+2] cycloaddition reaction between nitriles and hydrazoic acid became a fundamental and effective method for forming the tetrazole ring. researchgate.net Early synthetic routes often involved the use of sodium azide (B81097) or other azide sources, which, while effective, presented handling challenges. researchgate.net Over time, catalytic methods, including the use of zinc salts, were developed to improve the efficiency and safety of these reactions. nih.gov These foundational synthetic strategies paved the way for the creation of a vast array of substituted tetrazoles, including the precursors necessary for synthesizing compounds like 1-benzyl-1H-tetrazol-5-amine.
Significance of the this compound Scaffold in Chemical Synthesis and Design
The this compound scaffold is a significant building block in chemical synthesis, primarily due to the combination of the tetrazole ring and the benzyl (B1604629) group. The 5-amino group on the tetrazole ring provides a key point for further functionalization, allowing for the construction of more complex molecules. kg.ac.rsresearchgate.net This amino group, along with the nitrogen atoms of the tetrazole ring, can act as a ligand, coordinating with metal ions to form complexes with potential applications in materials science and catalysis. kg.ac.rsresearchgate.net
The benzyl group attached to the N1 position of the tetrazole ring influences the compound's solubility, lipophilicity, and steric properties. This substituent can be crucial in directing the biological activity of derivatives by interacting with specific pockets in target proteins. nih.gov Research has shown that derivatives of N-benzyl-1H-tetrazol-5-amine can exhibit a range of biological activities, including acting as receptor antagonists. nih.gov The synthesis of various substituted N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, for instance, has led to the identification of potent P2X(7) antagonists. nih.gov The versatility of the this compound scaffold makes it a valuable platform for the design and synthesis of novel compounds with tailored properties for various applications, particularly in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBUAWMFFPBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902984 | |
| Record name | NoName_3562 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31694-90-3 | |
| Record name | 1-benzyl-1H-1,2,3,4-tetrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Benzyl 1h Tetrazol 5 Amine and Its Precursors
Classic Synthetic Routes to 1-Benzyl-1H-tetrazol-5-amine
Traditional methods for the synthesis of this compound rely on fundamental organic reactions, including cyclization, transformations of amidine derivatives, and multicomponent reactions. A common and straightforward classic synthesis involves the reaction of 5-aminotetrazole (B145819) with benzyl (B1604629) chloride. In a typical procedure, dried 5-aminotetrazole is treated with sodium hydride in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of benzyl chloride. This reaction proceeds for several hours to yield this compound. acs.orgnsf.gov
Table 1: Classic Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) |
| 5-Aminotetrazole | Benzyl Chloride | Sodium Hydride | DMF | 3 hours | 80 |
Cyclization Reactions Involving Nitrile Derivatives and Azides
The [3+2] cycloaddition reaction between nitriles and azides is a cornerstone in the synthesis of tetrazole rings. This approach can be applied to the synthesis of this compound, typically starting from benzyl cyanamide (B42294) and an azide (B81097) source, such as sodium azide. The reaction is often facilitated by a catalyst to improve yields and reaction rates. Various catalysts, including zinc salts and copper sulfate pentahydrate, have been shown to be effective for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orgscielo.br While a direct synthesis of this compound via this method is less commonly detailed, the general principle is well-established for analogous compounds.
Table 2: Representative Catalysts for [3+2] Cycloaddition of Nitriles and Sodium Azide
| Nitrile Substrate | Azide Source | Catalyst | Solvent | Temperature |
| Benzonitrile | Sodium Azide | CuSO₄·5H₂O | DMSO | Not specified |
| Various Nitriles | Sodium Azide | Zinc Salts | Water | Not specified |
Transformations from Amidines and Aminoguanidines
The transformation of amidines and aminoguanidines represents another classical pathway to tetrazole derivatives. For the synthesis of 5-aminotetrazole, a key precursor, aminoguanidine can be treated with nitrous acid. This method was first reported by Johannes Thiele in 1892. mdpi.com The resulting 5-aminotetrazole can then be benzylated as described previously. More direct approaches can involve the diazotization of a substituted guanidine. For instance, the reaction of aminoguanidine hydrochloride with nitrous acid, followed by cyclization, is a known route to 5-aminotetrazole. mdpi.commdpi.com While a direct one-step synthesis of this compound from a benzyl-substituted aminoguanidine is plausible, it is less commonly documented than the two-step approach involving the initial formation of 5-aminotetrazole.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. The Ugi-tetrazole reaction is a prominent example of an MCR used to generate 1,5-disubstituted tetrazoles. beilstein-journals.orgnih.govacs.org This reaction typically involves an isocyanide, an amine, an aldehyde or ketone, and an azide source (often trimethylsilyl azide). While the direct synthesis of this compound via a standard Ugi reaction is not straightforward due to the primary amino group on the tetrazole ring, variations of MCRs have been developed.
A notable three-component synthesis promoted by bismuth nitrate (B79036) has been reported for the synthesis of 1-substituted-5-aminotetrazoles. In a model reaction, benzylamine, phenyl isothiocyanate, and sodium azide react in the presence of Bi(NO₃)₃·5H₂O under microwave heating to afford 1-benzyl-N-phenyl-1H-tetrazol-5-amine in high yield. acs.org This demonstrates the potential of MCRs to efficiently construct the core structure.
Table 3: Bismuth Nitrate-Promoted Three-Component Synthesis of a 1-Benzyl-5-aminotetrazole Derivative
| Amine | Isothiocyanate | Azide Source | Promoter | Solvent | Reaction Time | Yield (%) |
| Benzylamine | Phenyl isothiocyanate | NaN₃ | Bi(NO₃)₃·5H₂O | Acetonitrile (B52724) | 2 min (MW) | 89 |
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry has introduced advanced methodologies that often provide advantages in terms of reaction efficiency, selectivity, and environmental impact. These include catalytic strategies and the use of microwave irradiation to accelerate reactions.
Catalytic Strategies (e.g., Metal-Catalyzed and Bi-Nitrate Promoted)
The use of catalysts is crucial in many modern synthetic routes to tetrazoles. As mentioned, bismuth nitrate has been effectively used to promote a three-component synthesis of 1-substituted 5-aminotetrazoles. acs.org Transition metal catalysts are also widely employed. For the key [3+2] cycloaddition of nitriles and azides, various metal catalysts have been investigated to improve efficiency and broaden the substrate scope. These include cobalt(II) complexes and copper(II) sulfate. scielo.brbeilstein-archives.org For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles. beilstein-archives.org
In the context of producing this compound, metal-catalyzed N-alkylation of 5-aminotetrazole presents a viable route. Palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has been demonstrated, showcasing the potential for selective N-functionalization. nsf.gov
Table 4: Examples of Catalysts Used in Tetrazole Synthesis
| Reaction Type | Catalyst | Substrates | Product Type |
| [3+2] Cycloaddition | Cobalt(II) complex | Aryl nitrile, NaN₃ | 5-substituted 1H-tetrazole |
| [3+2] Cycloaddition | CuSO₄·5H₂O | Nitriles, NaN₃ | 5-substituted 1H-tetrazole |
| Three-component reaction | Bi(NO₃)₃·5H₂O | Amine, Isothiocyanate, NaN₃ | 1-substituted 5-aminotetrazole |
| N-Alkylation | Palladium complex | Azaarylmethyl amine, Benzyl derivative | N-Benzylated azaarylmethyl amine |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.netajol.info This technology has been successfully applied to the synthesis of various tetrazole derivatives. For example, an efficient one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole in pyridine under controlled microwave heating has been developed to produce N²-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines in high yields. beilstein-archives.orguj.edu.placs.org The initial optimization of this reaction involved heating at 120 °C for 12 minutes. acs.orguj.edu.pl
While a specific microwave-assisted protocol for the direct synthesis of this compound from 5-aminotetrazole and benzyl chloride is not extensively detailed in the provided context, the successful application of microwave heating in related multicomponent reactions and for the synthesis of other substituted aminotetrazoles strongly suggests its applicability and potential benefits for this transformation. acs.org
Table 5: Microwave-Assisted Synthesis of Tetrazole-Containing Compounds
| Reactants | Solvent | Temperature (°C) | Time (min) | Product Type | Yield (%) |
| Cyanamide, Aromatic Aldehydes, 5-Aminotetrazole | Pyridine | 120 | 12 | N²-(tetrazol-5-yl)-triazinediamines | up to 92 |
| Benzylamine, Phenyl isothiocyanate, NaN₃ | Acetonitrile | Not specified | 2 | 1-benzyl-N-phenyl-1H-tetrazol-5-amine | 89 |
Green Chemistry Principles in Tetrazole Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of tetrazole synthesis, these principles are applied through several innovative methodologies, including multicomponent reactions (MCRs), the use of environmentally benign catalysts, and energy-efficient techniques like microwave and ultrasound irradiation.
Multicomponent Reactions (MCRs): MCRs are chemical reactions in which three or more starting materials react to form a product in a single synthetic step. This approach is inherently green as it reduces the number of synthetic steps, minimizes waste, and often leads to higher atom economy. A notable example is the bismuth-promoted three-component synthesis of 1-substituted 5-aminotetrazoles. acs.org In this method, an amine, phenyl isothiocyanate, and sodium azide are reacted in the presence of bismuth nitrate pentahydrate under microwave heating. nih.gov This process offers several advantages, including short reaction times, high yields, and a simple workup procedure that avoids the need for column chromatography. acs.org The use of bismuth nitrate is particularly advantageous as bismuth is a non-toxic and environmentally friendly metal. nih.gov
A specific example is the synthesis of 1-benzyl-N-phenyl-1H-tetrazol-5-amine, a close analog of the target compound, which was achieved in a high yield of 89% with a reaction time of only 2 minutes under microwave irradiation. acs.orgnih.gov This highlights the efficiency of combining MCRs with microwave technology.
Microwave and Ultrasound-Assisted Synthesis: Both microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govmdpi.combeilstein-journals.org Microwave-assisted synthesis, as demonstrated in the bismuth-promoted reaction, provides rapid and uniform heating of the reaction mixture. acs.org
Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. mdpi.com This method has been successfully employed for the synthesis of various 1,5-disubstituted tetrazoles via the Ugi-azide reaction. mdpi.comresearchgate.net The advantages of this approach include mild reaction conditions and, in some cases, the ability to perform the reaction under solvent-free conditions, further enhancing its green credentials. mdpi.com
The following table summarizes the key features of a green synthetic approach for a related 1-substituted 5-aminotetrazole:
| Feature | Description | Reference |
| Reaction Type | Three-component reaction | acs.org |
| Catalyst/Promoter | Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | nih.gov |
| Energy Source | Microwave Irradiation | acs.org |
| Advantages | High yield, short reaction time, simple workup, avoids toxic reagents and column chromatography | acs.orgnih.gov |
Purification and Isolation Techniques for this compound
The final step in the synthesis of this compound is its purification and isolation to obtain a compound of high purity. A common and effective method for the purification of this and related crystalline organic compounds is recrystallization.
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
For 1-substituted 5-aminotetrazoles synthesized via the bismuth-promoted three-component reaction, recrystallization from ethanol (B145695) has been reported as an effective purification method. acs.orgnih.gov The general procedure involves dissolving the crude product in a minimal amount of hot ethanol to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The clear filtrate is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization. The resulting pure crystals are then collected by filtration, washed with a small amount of cold ethanol to remove any remaining soluble impurities, and dried.
This method is advantageous as it is relatively simple to perform and can yield highly pure crystalline products. For instance, in the synthesis of 1-benzyl-N-phenyl-1H-tetrazol-5-amine, the product was isolated as a white solid after purification by recrystallization from ethanol. acs.orgnih.gov
The effectiveness of the purification can be assessed by various analytical techniques, such as melting point determination and spectroscopic methods (e.g., NMR, IR), to confirm the identity and purity of the final product.
Chemical Reactivity and Transformational Chemistry of 1 Benzyl 1h Tetrazol 5 Amine
Electrophilic Substitution Reactions on the Benzyl (B1604629) Moiety
The benzyl group attached to the N1 position of the tetrazole ring contains an aromatic phenyl ring, which is theoretically susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. However, specific studies detailing these transformations on 1-benzyl-1H-tetrazol-5-amine are not extensively documented in the reviewed literature. The substitution pattern would be directed by the electron-withdrawing nature of the tetrazole ring, which would likely deactivate the phenyl ring and direct incoming electrophiles to the ortho and para positions, albeit at a slower rate than benzene (B151609) itself. The synthesis of various substituted N-benzyl derivatives of related tetrazol-5-amines suggests that a variety of functional groups, including both electron-withdrawing and electron-donating substituents, are tolerated on the benzyl moiety, implying that such compounds can be synthesized, likely from substituted benzyl halides. nih.gov
Nucleophilic Reactivity of the Amine Functionalitynih.govresearchgate.net
The exocyclic amine at the C5 position is a primary amine and serves as the primary center of nucleophilicity in the molecule. This functionality is readily involved in a variety of reactions, including acylation, alkylation, and condensation. nih.govresearchgate.net
Acylation Reactions
The primary amine of this compound can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). chemguide.co.uk This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. derpharmachemica.comrsc.org The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. derpharmachemica.com
This acylation is often the initial step for further transformations of the tetrazole ring system. For example, N-acylation of tetrazole-containing amines is the precursor step to the Huisgen rearrangement, which leads to the formation of other heterocyclic systems.
Table 1: Examples of Acylation Reactions on Tetrazol-5-amines
| Amine Substrate | Acylating Agent | Product Type | Application/Subsequent Reaction |
|---|---|---|---|
| (1-benzyl-1H-tetrazol-5-yl)methanamine | Acetic Anhydride | N-acetylated amine | Cyclization to form tetrazolyl-imidazo[1,5-a]pyridines |
| 1-(1H-tetrazol-5-yl)propyl)piperidine | 2,6-dichlorobenzoyl chloride | N-acylated tetrazole | Huisgen rearrangement to 1,3,4-oxadiazoles |
Alkylation Reactions
Further alkylation of the exocyclic amine of this compound is a feasible transformation, leading to secondary or tertiary amines. While the synthesis of the parent compound involves the benzylation of the tetrazole ring of 5-aminotetrazole (B145819), academie-sciences.fr the exocyclic amine retains its nucleophilic character for subsequent reactions. The synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, for instance, demonstrates that the exocyclic amine of a 1-substituted tetrazol-5-amine can be alkylated with substituted benzyl halides. nih.gov The reaction would typically be carried out in the presence of a base to deprotonate the primary amine, enhancing its nucleophilicity.
Condensation Reactions
The primary amino group at the C5 position readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ajol.info This reaction is a cornerstone of the reactivity of 5-aminotetrazoles and their derivatives. researchgate.net The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. ajgreenchem.commdpi.com
Studies on the parent 5-aminotetrazole have shown that it condenses with a variety of aromatic aldehydes, including benzaldehyde, 3-hydroxybenzaldehyde, and o-vanillin, in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce the corresponding Schiff bases in high yields. ajol.info This reactivity is directly applicable to this compound, where the N1-benzyl group does not impede the nucleophilic character of the exocyclic amine. These condensation reactions are also integral to multicomponent reactions, such as the Biginelli reaction, where the 5-amino-tetrazole acts as a binucleophilic reagent. researchgate.netnih.gov
Table 2: Representative Condensation Reactions of 5-Aminotetrazole with Aldehydes ajol.info
| Aldehyde | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Absolute ethanol, glacial acetic acid, reflux 8h | N-benzylidene-1H-tetrazol-5-amine | 88% |
| o-Vanillin | Absolute ethanol, glacial acetic acid, reflux 8h | 2-methoxy-6-((1H-tetrazol-5-ylimino)methyl)phenol | 85% |
| 3-Hydroxybenzaldehyde | Absolute ethanol, glacial acetic acid, reflux 8h | 3-((1H-tetrazol-5-ylimino)methyl)phenol | 80% |
Transformations of the Tetrazole Ring Systemnih.gov
While the tetrazole ring is generally considered an aromatic and stable heterocycle, it can undergo specific transformations, most notably ring-opening reactions, especially after activation. nih.gov
Ring-Opening Reactions
A significant transformation of the tetrazole ring is the Huisgen rearrangement, which occurs upon acylation. When a 5-aminotetrazole derivative is acylated, the acyl group can reside on the exocyclic nitrogen. Tautomerization can place the acyl group on one of the ring nitrogens. This N-acylated tetrazole intermediate can be unstable and undergo a thermal or acid-catalyzed rearrangement.
This process involves the elimination of a molecule of nitrogen (N₂) and the opening of the ring to form a highly reactive nitrilium or carbodiimide-like intermediate. This intermediate is then susceptible to intramolecular cyclization or reaction with other nucleophiles. A well-documented example is the conversion of N-acylated tetrazoles into 1,3,4-oxadiazoles. The reaction proceeds through the formation of the N-acylated tetrazole, which then undergoes ring-opening with nitrogen elimination, followed by intramolecular cyclization of the resulting intermediate to furnish the stable oxadiazole ring.
This ring-opening and recyclization pathway provides a powerful synthetic route from tetrazoles to other important heterocyclic systems, demonstrating the utility of the tetrazole ring as a latent source of other functionalities.
Cycloaddition Reactions Involving Tetrazole Nitrogen Atoms
The tetrazole ring is characterized by its high nitrogen content and aromatic stability. While the [3+2] cycloaddition of azides and nitriles is the most common and direct method for the synthesis of the 5-substituted 1H-tetrazole ring itself, the participation of the pre-formed tetrazole ring's nitrogen atoms in subsequent cycloaddition reactions is not a widely reported phenomenon. nih.govacs.orgmdpi.comsciforum.net The aromatic character of the tetrazole moiety imparts significant stability, making it less prone to engage in reactions that would disrupt this system, such as acting as a diene in a Diels-Alder reaction.
The literature extensively covers the formation of 1,5-disubstituted tetrazoles through various synthetic routes, including Huisgen-type [3+2] dipolar cycloadditions and Ugi-azide four-component reactions. mdpi.comsciforum.net However, these reactions build the heterocyclic ring rather than using the existing ring as a reactant in a cycloaddition. Research into the reactivity of related compounds, such as 3-(1H-tetrazol-5-yl)-nitrosoalkenes, shows the tetrazole group acting as a substituent that influences a separate reactive center, rather than participating directly in the cycloaddition. researchgate.net The inherent stability of the tetrazole ring means that cycloaddition reactions involving the ring's nitrogen atoms are energetically unfavorable and not a typical pathway for the transformation of compounds like this compound.
Metal Coordination Chemistry of this compound as a Ligand
Tetrazole derivatives are recognized for their versatility as ligands in coordination chemistry, owing to the presence of multiple nitrogen atoms with available lone pairs for donation to metal centers. sciforum.net This capacity allows them to form a wide array of coordination complexes, from discrete molecules to multidimensional coordination polymers. mdpi.com The specific substituents on the tetrazole ring, such as the benzyl group at the N1 position and the amino group at the C5 position in this compound, play a crucial role in modulating the electronic properties and steric profile of the ligand, thereby influencing the structure and properties of the resulting metal complexes.
Chelation Modes and Ligand Properties
This compound (BAT) possesses several potential donor sites for metal coordination. The primary sites for coordination are the sp²-hybridized nitrogen atoms of the tetrazole ring. X-ray diffraction studies of BAT have shown that the N3 and N4 atoms are involved in intermolecular hydrogen bonding, which indicates their accessibility and nucleophilic character. academie-sciences.fr The exocyclic amino group also presents a potential, though less common, coordination site.
The coordination behavior of 5-aminotetrazole (5-AT), the parent compound of BAT, is well-established, where it is known to connect with a central metal atom through the ring nitrogen atoms. researchgate.net Specifically, the N4 atom is noted for its basicity. wikipedia.org The benzyl group at the N1 position of BAT introduces significant steric bulk, which can influence the packing of the ligands around a metal center and may favor the formation of less sterically hindered complexes. Tetrazole-based ligands can adopt a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands to link multiple metal centers. sciforum.net
Below is a table summarizing potential coordination modes for tetrazole-based ligands like this compound.
| Coordination Mode | Description | Donor Atoms Involved |
| Monodentate | The ligand binds to a single metal center through one nitrogen atom. | N4 or N2 |
| Bidentate Chelating | The ligand binds to a single metal center through two nitrogen atoms. | N4 and exocyclic NH₂ |
| Bidentate Bridging | The ligand links two metal centers using two different nitrogen atoms. | N2 and N4 |
| Tridentate Bridging | The ligand links multiple metal centers using three nitrogen atoms. | N2, N3, and N4 |
Formation of Coordination Complexes
While specific coordination complexes of this compound are not extensively detailed in the surveyed literature, the principles of its complex formation can be inferred from its parent compound, 5-aminotetrazole, and other related tetrazole derivatives. Coordination complexes of 5-aminotetrazole are known, such as [CoCl₂(aminotetrazole)₄], where the ligand coordinates to the cobalt(II) center. wikipedia.org
The synthesis of metal-tetrazole complexes is typically achieved by reacting a metal salt with the ligand in a suitable solvent, often employing methods like slow evaporation or hydrothermal synthesis to facilitate crystal growth. mdpi.com The resulting architectures can range from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. The choice of metal ion, counter-anion, and reaction conditions dictates the final structure. The ability of the tetrazole ring to bridge metal centers via its different nitrogen atoms is a key factor in the formation of these extended networks. sciforum.net The presence of the benzyl and amino groups on this compound provides additional functionalities that can participate in secondary interactions, such as hydrogen bonding and π-π stacking, which further stabilize the crystal structures of potential coordination complexes. academie-sciences.fr
Derivatization and Structural Modification Strategies for 1 Benzyl 1h Tetrazol 5 Amine
The chemical scaffold of 1-benzyl-1H-tetrazol-5-amine serves as a versatile platform for a variety of structural modifications. These derivatization strategies are primarily focused on three key regions of the molecule: the exocyclic amine group at the C5 position, the benzyl (B1604629) moiety at the N1 position, and the tetrazole ring itself. Such modifications are crucial for modulating the physicochemical properties and reactivity of the parent compound, enabling the synthesis of a diverse library of derivatives.
Spectroscopic and Advanced Analytical Methodologies for 1 Benzyl 1h Tetrazol 5 Amine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-benzyl-1H-tetrazol-5-amine in solution. Primarily, ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton in the molecule, with chemical shifts influenced by the local electronic environment. For this compound, the spectrum is typically recorded in a deuterated solvent like DMSO-d₆. academie-sciences.fracademie-sciences.fr
Key proton signals have been reported as follows: A characteristic singlet peak for the methylene (B1212753) (CH₂) protons of the benzyl (B1604629) group appears at approximately 5.35 ppm. academie-sciences.fr The amino (NH₂) protons present as a broad singlet at around 6.83 ppm. academie-sciences.fr The aromatic protons of the phenyl ring display a more complex pattern, with a doublet observed at 7.22 ppm and two triplet peaks appearing at 7.32 and 7.36 ppm. academie-sciences.fr
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₂ (Benzyl) | 5.35 | Singlet | Protons on the carbon linking the phenyl and tetrazole rings |
| NH₂ (Amino) | 6.83 | Broad Singlet | Protons of the primary amine group |
| CH (Aromatic) | 7.22 | Doublet | Ortho protons of the phenyl ring |
| CH (Aromatic) | 7.32 | Triplet | Para proton of the phenyl ring |
| CH (Aromatic) | 7.36 | Triplet | Meta protons of the phenyl ring |
Mass Spectrometry (MS) Methodologies
Mass spectrometry (MS) is utilized to determine the molecular weight and investigate the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula of the compound is C₈H₉N₅, corresponding to a monoisotopic mass of approximately 175.086 g/mol . alfa-chemistry.com
Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of tetrazole derivatives is complex. Common fragmentation pathways for substituted tetrazoles can include the loss of a molecule of nitrogen (N₂), which is a characteristic fragmentation for this heterocyclic system. nih.gov Further fragmentation would likely involve the cleavage of the benzyl group. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very stable fragment and is commonly observed in the mass spectra of benzyl-containing compounds. nih.gov Another potential fragmentation is the formation of the phenyl azide (B81097) ion or phenyl isocyanate ion. nih.gov
Infrared (IR) and Raman Spectroscopy Methodologies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The FT-IR spectrum, in particular, has been reported and analyzed. academie-sciences.frresearchgate.net
The spectrum exhibits characteristic absorption bands that confirm the presence of the key functional moieties. The N-H stretching vibrations of the amino group are typically observed in the high-frequency region. The C-H stretching vibrations of the aromatic benzyl group and the methylene bridge are also apparent. The tetrazole ring itself gives rise to a series of characteristic vibrations, including ring stretching (N=N, C=N) and bending modes.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Amino (NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methylene (CH₂) |
| 1650 - 1550 | N-H Bend | Amino (NH₂) |
| 1600 - 1400 | C=C and C=N Stretch | Aromatic and Tetrazole Rings |
| 1300 - 1000 | Ring Vibrations | Tetrazole Ring |
X-ray Crystallography for Solid-State Structure Elucidation
Studies have shown that this compound crystallizes in the monoclinic primitive system with the space group P2(1)/c. academie-sciences.frresearchgate.net A key structural feature is that the tetrazole and benzyl rings are not coplanar, with a measured dihedral angle of 103.0°. academie-sciences.fr The solid-state structure is stabilized by intermolecular hydrogen bonds of the N–H(amino)···N(tetrazole) type. These interactions create a dimeric structure, which is further extended into a more complex network by additional hydrogen bonding. academie-sciences.frresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 14.91 |
| b (Å) | 5.12 |
| c (Å) | 11.19 |
| Volume (ų) | 852 |
| Z (molecules/unit cell) | 4 |
| R-factor (R₁) | 0.0428 |
Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic methods are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for this purpose.
For a compound like this compound, reversed-phase HPLC would be a suitable method for analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier, would likely provide good separation from impurities.
GC-MS analysis of this compound may be more challenging due to its polarity and potential for thermal degradation. The presence of the free amino group and the nitrogen-rich tetrazole ring can lead to poor peak shape and decomposition in the hot injector or column. Therefore, derivatization of the amino group, for example by silylation, might be necessary to increase its volatility and thermal stability for successful GC-MS analysis.
Theoretical and Computational Investigations of 1 Benzyl 1h Tetrazol 5 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure of 1-benzyl-1H-tetrazol-5-amine, providing information about molecular orbitals, charge distribution, and spectroscopic properties. researchgate.net These calculations help in interpreting experimental results from techniques like NMR, FT-IR, and UV-Vis spectroscopy. researchgate.netacademie-sciences.fr
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller energy gap suggests higher reactivity. mdpi.com
For tetrazole derivatives, the HOMO-LUMO gap is analyzed to understand their stability and potential for electronic transitions. mdpi.com For instance, in a study of related N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide regioisomers, the compound with the smaller energy gap (ΔE = 0.18 eV) was found to be the major product, indicating greater reactivity and stability compared to the isomer with a larger gap (ΔE = 0.20 eV). mdpi.com The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for nucleophilic and electrophilic attacks, respectively. researchgate.net
| Parameter | Definition | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons; related to nucleophilicity and ionization potential. youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability to accept electrons; related to electrophilicity and electron affinity. youtube.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). | A measure of chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap implies higher reactivity. mdpi.com |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Provides insights into the reactivity and electron transfer processes. researchgate.net |
| Chemical Hardness (η) | η = (ELUMO – EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's ability to polarize. researchgate.net |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).
For 5-aminotetrazoles, MEP analysis has shown that most of the electron density is concentrated on the tetrazole ring rather than the amino group. researchgate.net This suggests the ring nitrogens are the primary sites for electrophilic interaction. In the crystal structure of this compound, intermolecular hydrogen bonds of the type N–H(amino)···N(tetrazole) are observed, confirming the electron-rich nature of the tetrazole nitrogen atoms. researchgate.netacademie-sciences.fr DFT calculations can reproduce this charge distribution and predict the sites involved in hydrogen bonding. researchgate.net
Conformational Analysis and Tautomerism Studies
Tetrazoles can exist in different tautomeric forms, and the relative stability of these forms is influenced by substitution and the surrounding environment (e.g., solvent polarity). pnrjournal.com For 5-aminotetrazole (B145819), theoretical studies have investigated the relative energies of various amino- and imino-tautomers in the gas phase. nih.gov Six possible tautomers were identified, with the 2H-5-amino-tetrazole form being the most energetically favorable in the gas phase. nih.gov The energy barriers for the interconversion between these tautomers via intramolecular hydrogen shifts have also been calculated. nih.gov
For this compound, the benzyl (B1604629) group at the N1 position prevents some tautomeric possibilities that exist for the parent 5-aminotetrazole. However, the potential for prototropic tautomerism involving the amino group and the remaining ring nitrogens remains a subject for computational investigation.
Conformational analysis, often performed using DFT, is used to identify the most stable three-dimensional structure of the molecule. pnrjournal.com For this compound, calculations have been used to compare the optimized geometry of an isolated molecule with its structure in the solid state, as determined by X-ray crystallography. academie-sciences.fr These studies show that the crystal structure is best reproduced computationally when intermolecular interactions, specifically the formation of dimeric or tetrameric clusters via hydrogen bonding, are taken into account. researchgate.net This highlights the importance of non-covalent interactions in determining the preferred conformation in the solid state.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For the parent compound, 5-aminotetrazole, the decomposition pathway to form hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN) has been investigated using ab initio methods. nih.gov By optimizing the geometries of the reactant, products, and the transition state, and calculating the intrinsic reaction coordinate (IRC), the mechanism was confirmed. nih.govresearchgate.net Rate constants for this decomposition were evaluated using conventional transition-state theory (TST) and canonical variational transition-state theory (CVT). nih.gov
For derivatives, computational studies can predict the outcomes of reactions like N-alkylation. DFT calculations have been used to explain the regioselectivity in the N-alkylation of related tetrazoles by analyzing the electronic properties of the competing tautomeric forms. mdpi.com Such analyses help in understanding why a particular isomer is formed preferentially, providing predictive power for synthetic chemistry.
Molecular Docking and Interaction Modeling (Conceptual Frameworks)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug design for understanding potential biological activity. While specific docking studies for this compound are not detailed in the provided sources, the conceptual framework can be understood from studies on analogous tetrazole derivatives.
Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. acs.orgnih.gov Docking studies on other tetrazole compounds have been performed to understand their interactions within the active sites of enzymes like cyclooxygenase-2 (COX-2). researchgate.net These studies identify key intermolecular interactions, such as hydrogen bonds and C–H···N contacts, between the tetrazole derivative and amino acid residues in the binding site. researchgate.net For example, analyses of the Cambridge Structural Database (CSD) show that the sp² hybridized nitrogen atoms (N3 and N4) of the tetrazole ring are the most frequent participants in hydrogen bonding with N-H and O-H groups. acs.orgnih.gov These established interaction patterns provide a conceptual basis for modeling how this compound might interact with biological targets.
Density Functional Theory (DFT) Applications and Methodologies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been extensively applied to study this compound and related compounds. researchgate.netnih.gov
A common approach involves using hybrid functionals, such as B3LYP or PBE1PBE, which combine exact Hartree-Fock exchange with DFT exchange-correlation functionals. researchgate.netnih.gov These are paired with basis sets of varying sizes and complexity, such as 6-31G(d) or the more extensive 6-311G**. researchgate.netmdpi.comnih.gov
Specific applications of DFT for this compound include:
Geometry Optimization: Calculating the lowest energy structure of the molecule in the gas phase. researchgate.netacademie-sciences.fr
Spectroscopic Analysis: Simulating vibrational (FT-IR) and electronic (UV-Vis) spectra to aid in the assignment of experimental bands. researchgate.netacademie-sciences.fr
Structural Comparison: Comparing calculated bond lengths and angles with experimental data from X-ray crystallography to validate the computational model. academie-sciences.fr
Modeling Intermolecular Interactions: Using cluster models (e.g., dimers or tetramers) to account for the effects of hydrogen bonding observed in the crystal lattice. researchgate.net
Applications of 1 Benzyl 1h Tetrazol 5 Amine in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate
1-Benzyl-1H-tetrazol-5-amine serves as a significant building block in organic synthesis due to its dual functionality. The benzyl (B1604629) group can act as a lipophilic enhancer or a protective group that can be removed later in a synthetic pathway. The tetrazole core, with its amine substituent, provides multiple reactive sites for constructing more complex molecular architectures.
The synthesis of this compound itself can be achieved by reacting 5-aminotetrazole (B145819) with benzyl chloride in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide. academie-sciences.fr This accessibility makes it a ready starting material for various transformations. Its role as an intermediate is highlighted in the preparation of diverse derivatives, including:
N-substituted compounds: The amine group can be readily functionalized. For instance, it is a precursor for a novel class of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which have been identified as potent P2X(7) antagonists. nih.gov
Allene (B1206475) derivatives: A related compound, (1-benzyl-1H-tetrazol-5-yl)-phosphonium chloride, is used in Wittig reactions to produce (1-benzyl-1H-tetrazol-5-yl)-allenes, showcasing the tetrazole moiety's utility in carbon-carbon bond formation. acs.org
Amides: The amine group can react with various acyl chlorides and chloroformates to yield a wide range of amide derivatives. researchgate.net
The tetrazole ring is considered a bioisostere for the carboxylic acid group in medicinal chemistry, which further enhances the value of this compound as an intermediate in drug discovery and development. beilstein-journals.orgacs.org
Table 1: Examples of Compounds Synthesized from this compound or Related Precursors
| Precursor | Reagents | Product Class | Application/Significance | Reference |
|---|---|---|---|---|
| This compound | 2,3-Dichlorophenyl boronic acid, etc. | P2X(7) Antagonists | Pharmaceutical research | nih.gov |
| (1-Benzyl-1H-tetrazol-5-yl)-phosphonium chloride | Ketene (from acetyl chloride) | Tetrazol-5-yl-allenes | Building blocks for heterocycles | acs.org |
Utility as a Ligand in Catalysis
The nitrogen-rich tetrazole ring of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. pnrjournal.com The multiple nitrogen atoms can coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical reactions. For example, a Cu(II) complex incorporating N-benzyl-amino-1H-tetrazole has been noted for its applications. acs.org The formation of coordination polymers with related tetrazole ligands further demonstrates their capacity to act as versatile linkers for metal ions. rsc.org
Conceptually, this compound is a promising scaffold for developing chiral ligands for enantioselective catalysis. The primary amine group is a known anchor for organocatalysis, capable of forming chiral enamines or participating in hydrogen-bond-directed catalysis. beilstein-journals.org By introducing chiral centers onto the benzyl group or by using the amine to link to a chiral auxiliary, it is possible to design a new class of ligands.
These chiral ligands could coordinate with transition metals to create catalysts for asymmetric reactions such as hydrogenations, Michael additions, or aldol (B89426) reactions. The tetrazole ring would provide a strong binding site for the metal, while the chiral environment created by the modified benzyl group would induce enantioselectivity in the catalytic transformation.
The tetrazole moiety is a robust coordinating agent for transition metals like palladium and nickel, which are central to cross-coupling reactions. While derivatives of this compound can be substrates in these reactions (e.g., Suzuki-Miyaura coupling of a C5-bromo derivative), the compound itself can be envisioned as a ligand.
A complex formed between this compound and a palladium precursor could conceptually serve as a catalyst for reactions like Suzuki, Heck, or Sonogashira couplings. The ligand's role would be to stabilize the metal center, modulate its electronic properties, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The benzyl and amine groups offer sites for modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.
Precursor for Nitrogen-Rich Compounds and High-Energy Materials
Tetrazole-containing compounds are of significant interest in the field of high-energy materials due to their high nitrogen content, large positive heats of formation, and good thermal stability. nih.govmdpi.com The nitrogen-rich ring of this compound makes it a valuable precursor for the synthesis of such materials. academie-sciences.fr The high percentage of nitrogen contributes to the generation of a large volume of nitrogen gas upon decomposition, a key characteristic of energetic materials. nih.gov
5-Aminotetrazole (5-AT) is a well-established starting material for a wide array of energetic compounds. nih.gov this compound, as a derivative of 5-AT, can be used to build more complex, high-energy molecules. The exocyclic amino group offers a reactive handle for the introduction of additional explosophoric groups, such as nitro (-NO2) or nitramino (-NHNO2) functionalities, which can significantly enhance the energetic performance of the resulting compound. mdpi.com While the benzyl group's carbon content is not ideal for maximizing energy density, it serves as a useful synthetic tool to construct larger, nitrogen-rich frameworks before potential debenzylation. nih.gov
Table 2: Properties of Tetrazoles Relevant to High-Energy Materials
| Property | Significance | Reference |
|---|---|---|
| High Nitrogen Content | Leads to high gas volume (N₂) upon decomposition. | academie-sciences.frnih.gov |
| Positive Heat of Formation | Contributes to a higher energy release. | nih.govmdpi.com |
| Good Thermal Stability | Important for safe handling and storage. | nih.gov |
Building Block in Polymer Chemistry
The bifunctional nature of this compound allows it to serve as a monomer or a functionalizing agent in polymer chemistry. 5-Aminotetrazole derivatives are known to be incorporated into energetic polymers, which are sought after for applications in propellants and explosives. nih.govmdpi.com
The amine group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or it can be modified to bear a polymerizable group (e.g., an acrylate). Alternatively, the benzyl group could be functionalized with a polymerizable moiety like a vinyl or styrenyl group, allowing for its incorporation into polymers via radical polymerization. The resulting polymers would feature pendant tetrazole groups along the chain, imparting unique properties such as high nitrogen content, thermal stability, or the ability to coordinate metal ions. Another application involves grafting 1H-tetrazole-5-amine onto polymer gels to create stationary phases for chromatography. researchgate.net
Applications in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, higher-level structures. The molecular structure of this compound is ideally suited for these applications.
Crystal structure analysis reveals that the molecule forms extensive intermolecular hydrogen bonds of the N–H···N type, where the amino group's hydrogen atoms act as donors and the tetrazole ring's nitrogen atoms act as acceptors. academie-sciences.frresearchgate.net These interactions lead to the formation of dimeric motifs and more extended molecular strands, demonstrating its capacity for self-assembly. academie-sciences.fr Furthermore, the presence of the benzyl group's aromatic ring allows for π-π stacking interactions with other aromatic systems. acs.org This combination of strong, directional hydrogen bonding and weaker, dispersive stacking forces makes this compound a valuable building block for designing complex, three-dimensional supramolecular networks and crystal engineering. nih.gov
Medicinal Chemistry Perspectives on the 1 Benzyl 1h Tetrazol 5 Amine Scaffold Conceptual and Design Aspects
Rational Design Principles Incorporating the Tetrazole Moiety
The rational design of drug candidates often incorporates the tetrazole moiety due to its favorable physicochemical properties that can enhance a molecule's drug-like characteristics. beilstein-journals.orgbohrium.com Tetrazoles are recognized as a prime class of heterocycles in medicinal chemistry. nih.gov A key principle in its use is its role as a bioisostere for carboxylic acids, which can lead to improvements in metabolic stability, lipophilicity, potency, and conformational rigidity. beilstein-journals.orgnih.gov
The tetrazole ring's high nitrogen content and aromatic nature contribute to its metabolic stability and ability to engage in various noncovalent interactions with biological targets. nih.govresearchgate.net Design strategies often focus on leveraging the tetrazole's unique electronic properties to optimize binding affinity and pharmacokinetic profiles. ajol.info By strategically placing the tetrazole group within a molecular scaffold, medicinal chemists can fine-tune properties to meet the demands of a specific biological target. beilstein-journals.orgnih.gov This building block approach allows for the creation of diverse chemical libraries for screening and identifying new bioactive compounds. beilstein-journals.orgbohrium.com
Strategies for Target Protein Interaction based on Structural Features
The structural features of the 1-benzyl-1H-tetrazol-5-amine scaffold offer several avenues for interaction with target proteins. The tetrazole ring itself, with its four nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The sp2 hybridized nitrogens are key points for forming hydrogen bonds with N-H or O-H groups on amino acid residues within a protein's active site. nih.gov
Furthermore, the aromatic nature of both the tetrazole and the benzyl (B1604629) rings allows for various non-covalent interactions crucial for molecular recognition:
π-π Stacking: The flat, electron-rich surfaces of the tetrazole and benzyl rings can engage in parallel-displaced stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Cation-π Interactions: The electron-rich π-system of the rings can interact favorably with positively charged residues such as lysine (B10760008) and arginine.
Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can interact with nonpolar pockets in a protein target. researchgate.net
Hydrogen Bonding: The 5-amino group on the tetrazole ring can act as a hydrogen bond donor, providing an additional point of interaction to anchor the ligand in the binding site. researchgate.net
Molecular docking studies on tetrazole-containing compounds have shown that the nitrogen atoms of the tetrazole ring can form crucial hydrogen bonds with residues like Cysteine, while the benzyl group's phenyl ring can form π-stacking interactions. researchgate.net For instance, in one study, the tetrazole moiety of a compound was observed to form two hydrogen bonds with the Cys694 residue in a protein's active site. researchgate.net
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine scaffold, SAR studies have been conducted to identify potent antagonists for the P2X(7) receptor, a target for inflammatory and neuropathic pain. nih.gov
These studies systematically explored how different substituents on the benzyl moiety affect the compound's biological activity. It was found that a variety of functional groups, including both electron-withdrawing and electron-donating ones, were tolerated on the benzyl ring. nih.gov However, the position of the substituent was critical for potency.
A key finding was that ortho-substitution on the benzyl group consistently provided the greatest potency at the human P2X(7) receptor. nih.gov This suggests that placing a substituent at the ortho position may orient the benzyl ring in a more favorable conformation for binding within the receptor's active site.
Table 1: SAR Findings for N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine Derivatives as P2X(7) Antagonists nih.gov
| Compound | Substitution on Benzyl Ring | Potency (hP2X(7) pIC₅₀) | Key Observation |
|---|---|---|---|
| Lead Scaffold | Unsubstituted | Baseline | Starting point for optimization. |
| Analog Series 1 | Ortho-substitution | Highest | Ortho-positioning enhances potency significantly. |
| Analog Series 2 | Meta-substitution | Moderate | Less potent than ortho-substituted analogs. |
| Analog Series 3 | Para-substitution | Moderate to Low | Generally less potent than ortho-substituted analogs. |
| Compound 12 | Specific ortho-substituent | >7.8 | A highly potent analog identified through SAR. |
| Compound 38 | Specific ortho-substituent | >7.8 | Another highly potent analog identified through SAR. |
These SAR studies highlight the importance of systematic structural modification to optimize the activity of the this compound scaffold for a specific biological target. nih.govnih.gov
Bioisosteric Replacement Strategies
Bioisosterism is a fundamental strategy in medicinal chemistry for modifying lead compounds to improve their pharmacological and pharmacokinetic properties. nih.govvu.edu.au The tetrazole ring is a classic bioisostere of the carboxylic acid group and can also serve as a mimic for a cis-amide bond. nih.govnih.gov
Replacing a carboxylic acid with a 5-substituted-1H-tetrazole offers several potential advantages:
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic transformations compared to a carboxylic acid group. researchgate.net
Enhanced Lipophilicity: The tetrazole group is more lipophilic than a carboxylate, which can improve a drug's ability to cross cell membranes and increase its bioavailability. researchgate.net
Favorable pKa: The pKa of a 5-substituted tetrazole is similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and maintain key ionic interactions with a target receptor. researchgate.net
Reduced Side Effects: In some cases, this bioisosteric replacement can lead to a better side-effect profile compared to the parent carboxylate-containing compound. researchgate.net
Conceptually, if a drug candidate based on the this compound scaffold showed poor metabolic stability or bioavailability due to another functional group (e.g., a carboxylic acid elsewhere in the molecule), that group could be replaced with a tetrazole to address these liabilities. researchgate.netvu.edu.au This strategy has proven effective in enhancing the anticancer potential of other heterocyclic compounds. nih.gov
Pharmacophore Modeling and Ligand-Based Design (Conceptual)
In the absence of a 3D structure of the biological target, ligand-based design and pharmacophore modeling are powerful computational tools for drug discovery. mdpi.comcreative-biolabs.com A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific target and elicit a biological response. slideshare.net
For the this compound scaffold, a conceptual ligand-based pharmacophore model could be developed using a set of known active analogs. nih.gov The process would involve:
Training Set Selection: A collection of structurally diverse derivatives of this compound with known high biological activity against a specific target would be compiled. nih.gov
Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated. creative-biolabs.com
Feature Identification and Alignment: Key chemical features common to the active molecules are identified. For this scaffold, these features would likely include:
A hydrogen bond donor (the 5-amino group).
Hydrogen bond acceptors (the tetrazole nitrogens).
An aromatic ring feature (the benzyl group).
A hydrophobic feature (the benzyl group).
Model Generation: The common features are spatially aligned to create a 3D pharmacophore hypothesis. This model defines the ideal geometry of functional groups required for binding. slideshare.net
Virtual Screening: This pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that possess the same critical features in the correct spatial arrangement, and are therefore likely to be active against the same target. nih.govrsc.org
This ligand-based approach allows for the rational discovery of new and structurally diverse lead compounds, even without detailed knowledge of the target protein's structure. mdpi.comcreative-biolabs.com
Future Directions and Emerging Research Avenues for 1 Benzyl 1h Tetrazol 5 Amine
Development of Novel Synthetic Routes
The pursuit of more efficient, scalable, and environmentally benign methods for synthesizing 1-benzyl-1H-tetrazol-5-amine and its analogs is a significant focus of current research. Traditional methods are being challenged by innovative strategies that offer improved yields, greater functional group tolerance, and simpler procedures.
One promising approach involves the use of novel building blocks, such as 1-substituted tetrazole-5-carbaldehydes, which have been historically difficult to access. beilstein-journals.org A recently developed four-step procedure, while involving hazardous chemicals, has opened pathways to these versatile intermediates. beilstein-journals.org These aldehydes can then participate in multicomponent reactions, facilitating the rapid construction of complex, drug-like molecules. beilstein-journals.orgnih.gov For instance, the Passerini-tetrazole reaction has been optimized using a toluene/water biphasic solvent system to achieve quantitative product formation, demonstrating the potential for high-efficiency synthesis. beilstein-journals.org
Three-component reactions promoted by catalysts like bismuth nitrate (B79036) represent another significant advancement. acs.org This methodology allows for the one-pot synthesis of 1-substituted 5-aminotetrazoles from an amine, such as benzylamine, with high yields (e.g., 89%) and remarkably short reaction times (e.g., 2 minutes), often eliminating the need for chromatographic purification. acs.org Furthermore, green chemistry principles are being integrated through the development of nanocatalysts. nih.gov For example, a catalyst comprising copper(II) immobilized on nanodiamond@folic acid has been used for the one-pot synthesis of 5-substituted 1H-tetrazoles from benzyl (B1604629) alcohol, malononitrile, and sodium azide (B81097) in ethanol (B145695), achieving yields up to 97%. nih.gov This catalyst is reusable for up to five cycles without significant loss of efficiency, highlighting its sustainability. nih.gov
Conventional synthesis, such as the reaction between 5-aminotetrazole (B145819) and benzyl chloride using sodium hydride in DMF, remains a reliable method for producing 1-benzyl-5-amino-1H-tetrazole. academie-sciences.fr N-alkylation reactions using bases like potassium carbonate are also fundamental, though they can lead to the formation of multiple regioisomers that require careful separation and characterization. mdpi.com
| Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Three-Component Reaction | Benzylamine, Phenylcyanamide, Sodium Azide, Bismuth Nitrate | High yield (89%), short reaction time (2 min), simple filtration. | acs.org |
| Conventional N-Alkylation | 5-Aminotetrazole, Benzyl Chloride, Sodium Hydride, DMF | Established method for direct benzylation. | academie-sciences.fr |
| Catalytic One-Pot Synthesis | Benzyl Alcohol, Malononitrile, Sodium Azide, ND@FA-Cu(ii) catalyst | Green, sustainable, high yield (97%), reusable catalyst. | nih.gov |
| Passerini-Tetrazole Reaction | Tetrazole aldehydes, Isocyanides | Utilizes novel building blocks for creating complex molecules. | beilstein-journals.org |
| From Thiourea | Appropriate thiourea, Sodium Azide, Mercury(II) Chloride | Method for preparing 1,5-disubstituted tetrazole derivatives. | lcbio.pl |
Exploration of New Reactivity Patterns
Beyond improving synthesis, researchers are exploring the untapped reactivity of the this compound scaffold to create novel heterocyclic systems. The unique electronic properties of the tetrazole ring allow it to act as a versatile synthon in various chemical transformations.
A notable area of exploration is the use of tetrazole-containing building blocks in cycloaddition reactions. acs.org For instance, (1-benzyl-1H-tetrazol-5-yl)-allenes have been synthesized and their reactivity with aziridines has been investigated. acs.org These reactions, often performed under microwave irradiation, can selectively yield complex heterocyclic products such as 3-(tetrazol-5-yl)-pyrroles or 3-(tetrazol-5-yl)-4-methylenepyrrolidines via 1,3-dipolar or formal 1,3-dipolar cycloadditions. acs.org The outcome of these reactions is highly dependent on the substituents on both the allene (B1206475) and the aziridine, demonstrating a tunable reactivity pattern. acs.org
The ambident nucleophilic character of related tetrazole derivatives, such as 5-mercapto-1H-tetrazoles, is also being studied. nih.gov These compounds can react with in situ-generated thiocarbonyl S-methanides to give either N-H or S-H insertion products, showcasing the dual reactivity of the tetrazole system. nih.gov Such studies provide insight into the fundamental reactivity of the tetrazole core, which can be extrapolated to amine derivatives. The Ugi multicomponent reaction provides another avenue for leveraging the tetrazole scaffold, enabling the generation of diverse molecular structures by combining amines, isocyanides, and acid components with a tetrazole-based oxo-component. nih.gov
Advanced Materials Science Applications
The high nitrogen content and inherent stability of the tetrazole ring make this compound and its derivatives attractive candidates for advanced materials, particularly in the field of energetic materials. mdpi.comresearchgate.net Tetrazoles are known for their high heat of formation and their ability to release large volumes of nitrogen gas upon decomposition, which are key characteristics for propellants and gas-generating agents. researchgate.netpnrjournal.com
Research is focused on functionalizing the 5-aminotetrazole backbone with explosophoric groups, such as nitro (NO2) or nitramino groups, to enhance energetic performance. mdpi.comresearchgate.net A significant challenge lies in balancing the increase in energy with molecular stability. mdpi.com One strategy involves introducing other heterocyclic moieties, like 4-amino-3,5-dinitropyrazole, to the 5-aminotetrazole structure. mdpi.com This approach has been shown to improve crystal density (1.806 g cm⁻³) and detonation properties (velocity = 8610 m s⁻¹, pressure = 30.2 GPa) while maintaining acceptable mechanical sensitivity (30 J). mdpi.com The structural versatility of tetrazoles allows them to serve as a platform for a wide range of functionalized energetic materials. mdpi.com Additionally, some sulfur-containing tetrazole derivatives have been investigated for their potential as semiconductor materials, suggesting a broader scope of electronic applications for this class of compounds. researchgate.net
Integration in Complex Molecular Architectures
The this compound moiety is increasingly being utilized as a foundational building block for the construction of larger, more complex molecules with tailored functions. Its utility spans medicinal chemistry, where the tetrazole ring is often used as a bioisostere for carboxylic acids, and the synthesis of intricate heterocyclic systems. beilstein-journals.orgresearchgate.net
In medicinal chemistry, the tetrazole group is incorporated into larger scaffolds to design potent and selective inhibitors for biological targets. lcbio.plnih.govnih.gov For example, derivatives have been designed as monoamine neurotransmitter reuptake inhibitors and potent antimicrobial agents. lcbio.plnih.gov The synthesis of (1-benzyl-1H-tetrazol-5-yl)-allenes and their subsequent reaction to form substituted pyrroles demonstrates the integration of the tetrazole unit into polycyclic aromatic systems. acs.org This strategy allows for the creation of novel molecular frameworks that would be difficult to access through other means. The ability to functionalize both the benzyl group and the amine provides multiple handles for chemical modification, enabling the incorporation of this scaffold into diverse and complex molecular architectures.
Computational Design of Novel Derivatives
Computational chemistry has become an indispensable tool in the study of this compound and its derivatives, enabling researchers to predict molecular properties, guide synthetic efforts, and design novel compounds with specific functionalities. Density Functional Theory (DFT) is widely used to investigate the electronic structure, conformation, and spectroscopic properties of these molecules. academie-sciences.frresearchgate.net
DFT calculations have been successfully employed to reproduce the crystal structure of this compound, confirming that the tetrazole and benzyl rings are not coplanar. academie-sciences.fr These calculations also help in assigning experimental spectral data, such as ¹H NMR, FT-IR, and UV-Vis spectra, by comparing them with computed values for different molecular forms (e.g., monomeric vs. dimeric). academie-sciences.frresearchgate.net This synergy between experimental and computational data provides a deeper understanding of the molecule's behavior in different environments. researchgate.net
Beyond structural analysis, computational methods like molecular docking are crucial for designing new therapeutic agents. lcbio.plnih.gov By simulating the interaction of tetrazole derivatives with the binding sites of biological targets, such as DNA gyrase or neurotransmitter transporters, researchers can predict binding affinities and design molecules with enhanced potency and selectivity. lcbio.plnih.gov This computational pre-screening significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP, PBE1PBE) | Structural and Spectroscopic Analysis | Confirmed non-coplanar structure; guided assignment of NMR, IR, and UV-Vis spectra. | academie-sciences.frresearchgate.net |
| Molecular Docking | Design of Antimicrobial Agents | Evaluated affinity for DNA topoisomerase IV and gyrase to support experimental findings. | lcbio.pl |
| DFT (B3LYP) | Confirmation of Regioisomer Structure | Used to confirm the structure of N-alkylation products. | mdpi.com |
| Docking Simulation | Design of Neurotransmitter Reuptake Inhibitors | Identified key interactions within the human serotonin (B10506) transporter binding pocket. | nih.gov |
| DFT (B3LYP) | Molecular Electrostatic Potential (MEP) | Calculated electron density to evaluate potential for electronic applications. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-benzyl-1H-tetrazol-5-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using benzyl chloride and 5-aminotetrazole under basic conditions (e.g., NaOH or K₂CO₃). A one-pot approach, as demonstrated for bromophenyl analogs, may reduce purification steps and improve yields by employing lithium bis(trimethylsilyl)amide (LiHMDS) as a catalyst . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can further enhance reaction efficiency .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR/IR : Confirm the presence of the tetrazole ring (C-N stretching at ~1,500 cm⁻¹ in IR) and benzyl group (aromatic protons at δ 7.2–7.4 ppm in ¹H NMR) .
- X-ray Diffraction : Use SHELXTL or SHELXL for structure refinement. For example, Ag(I) coordination complexes with this compound show nitrate bridging ligands, resolved via single-crystal analysis .
Q. What are the key thermodynamic properties of this compound?
- Methodological Answer : Thermochemical data (e.g., heat of formation, sublimation enthalpy) can be derived from bomb calorimetry or computed via Gaussian 03. For analogs like 5-aminotetrazole, ΔfH°(gas) = 630–1,275 kJ mol⁻¹, with decomposition temperatures >200°C .
Advanced Research Questions
Q. How can this compound be integrated into coordination polymers, and what properties emerge?
- Methodological Answer : The ligand’s N-donor sites enable coordination with transition metals (e.g., Zn²⁺, Cd²⁺). For example:
- Design 2D/3D frameworks by varying metal salts and reaction pH.
- Characterize photoluminescence (e.g., Cd complexes emit at 400–500 nm) and porosity (e.g., 1D channels with 12–38% solvent-accessible volume) .
- Use hydrogen-bonding interactions for supramolecular assembly .
Q. How do structural modifications of this compound affect its performance in energetic materials?
- Methodological Answer :
- Detonation Properties : Substitute the benzyl group with nitro or azido moieties. For derivatives like HANTP, EXPLO5 calculations predict detonation velocities (vD) up to 9,364 m/s and pressures (P) up to 37.4 GPa .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (Td) of 216–299°C, with insensitivity to impact (IS > 40 J) and friction (FS > 360 N) .
Q. How can computational tools resolve contradictions in crystallographic data for tetrazole derivatives?
- Methodological Answer :
- Use SHELXD for phase problem solutions and SHELXL for refinement. For high-twinned data, apply the HKLF5 format in SHELXL.
- Validate hydrogen-bonding networks via Hirshfeld surface analysis, especially for polymorphic forms .
Q. What strategies improve the catalytic activity of this compound in organic reactions?
- Methodological Answer :
- Functionalize the tetrazole ring with electron-withdrawing groups (e.g., -NO₂) to enhance Lewis acidity.
- Test in C–N coupling reactions (e.g., Buchwald-Hartwig) using Pd catalysts, monitoring yields via HPLC .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
